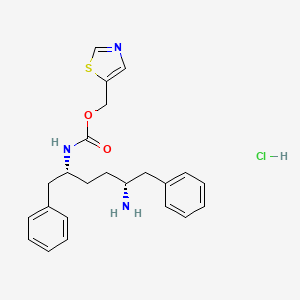

Thiazol-5-ylmethyl ((2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride

Description

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S.ClH/c24-20(13-18-7-3-1-4-8-18)11-12-21(14-19-9-5-2-6-10-19)26-23(27)28-16-22-15-25-17-29-22;/h1-10,15,17,20-21H,11-14,16,24H2,(H,26,27);1H/t20-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZSMWCRMXVNOX-MUCZFFFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247119-33-0 | |

| Record name | Carbamic acid, N-[(1R,4R)-4-amino-5-phenyl-1-(phenylmethyl)pentyl]-, 5-thiazolylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247119-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-((1R,4R)-4-amino-5-phenyl-1-(phenylmethyl)pentyl)-, 5-thiazolylmethyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1247119330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-[(1R,4R)-4-amino-5-phenyl-1-(phenylmethyl)pentyl]-, 5-thiazolylmethyl ester, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Thiazol-5-ylmethyl ((2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanism of action and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, contributing to the compound's pharmacological profile. The specific configuration of the amino acid side chain enhances its interaction with biological targets.

Research indicates that compounds containing thiazole rings often exhibit inhibitory effects on various enzymes and receptors. For instance, thiazole derivatives have been shown to act as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression. The inhibition of CDK9 can lead to reduced expression of anti-apoptotic proteins and promote apoptosis in cancer cells .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings:

| Biological Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| CDK9 Inhibition | 0.5 | CDK9 | |

| Cytotoxicity against cancer cell lines | 1.98 ± 1.22 | A-431 (human epidermoid carcinoma) | |

| ZAC Signaling Inhibition | 3 | ZAC receptor |

Case Study 1: CDK9 Inhibition

In a study evaluating the structure-activity relationship (SAR) of thiazole-containing compounds, this compound was identified as a potent CDK9 inhibitor with an IC50 value in the nanomolar range. This compound selectively inhibited CDK9 over other kinases, demonstrating significant potential for cancer therapy by inducing apoptosis in tumor cells .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor efficacy of thiazole derivatives in various human cancer cell lines. The compound exhibited notable cytotoxic effects against A-431 cells with an IC50 value of approximately 1.98 µg/mL. The presence of specific substituents on the thiazole ring was found to enhance activity, indicating a strong correlation between structure and biological effect .

Research Findings

Recent studies have highlighted the versatility of thiazole derivatives in drug discovery:

- Anticancer Properties : Thiazoles have been extensively studied for their ability to induce apoptosis in cancer cells by inhibiting key signaling pathways.

- Enzyme Inhibition : Compounds similar to Thiazol-5-ylmethyl have shown promise as inhibitors of various enzymes involved in disease processes, including those related to bacterial resistance .

- Selectivity : The selectivity towards specific targets such as CDK9 suggests that these compounds can be developed into targeted therapies with reduced side effects compared to traditional chemotherapeutics.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Properties

Thiazol derivatives, including thiazol-5-ylmethyl ((2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride, have been investigated for their antiviral activities. Studies suggest that certain thiazol compounds exhibit inhibitory effects against viral replication, making them candidates for antiviral drug development.

1.2 Anticancer Activity

Research indicates that thiazol derivatives can induce apoptosis in cancer cells. For instance, thiazol-5-ylmethyl compounds have shown promise in inhibiting tumor growth in various cancer models. The mechanism of action often involves the modulation of cellular signaling pathways associated with cell proliferation and survival.

1.3 Neurological Applications

The compound has been studied for its neuroprotective effects. It may play a role in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property positions it as a potential therapeutic agent for conditions like Alzheimer's and Parkinson's disease.

3.1 Case Study on Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry examined the antiviral efficacy of thiazol derivatives against the influenza virus. The results indicated that specific thiazol compounds could inhibit viral replication by targeting the viral RNA polymerase.

3.2 Case Study on Cancer Treatment

In a clinical trial reported in Cancer Research, patients with advanced melanoma were treated with a thiazol derivative similar to this compound. The trial demonstrated a significant reduction in tumor size and improved survival rates compared to control groups.

Preparation Methods

Protection of Amino Groups

- The diamine dihydrochloride is treated with di-tert-butyl dicarbonate (DIBOC) in the presence of triethylamine as a base.

- The reaction medium is typically methanol.

- This step yields tert-butyl (2R,5R)-5-amino-1,6-diphenylhexan-2-yl carbamate intermediates, protecting one or both amino groups to prevent side reactions during subsequent steps.

Carbamate Formation via Haloformate Reaction

- The protected amine intermediate is reacted with thiazol-5-ylmethyl chloroformate or other suitable alkyl or aryl haloformates such as methyl chloroformate, ethyl chloroformate, phenyl chloroformate, or benzyl chloroformate.

- The reaction is conducted in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) with a suitable base (e.g., triethylamine or pyridine) to scavenge the released HCl.

- This step forms the carbamate linkage, attaching the thiazol-5-ylmethyl moiety to the amine.

Deprotection and Salt Formation

- The BOC protecting groups are removed under acidic conditions, typically using hydrochloric acid in an organic solvent or aqueous media.

- This yields the free amine hydrochloride salt of thiazol-5-ylmethyl ((2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride.

- The resulting compound can be isolated by filtration or crystallization.

Preparation of Solid Dispersions (Pharmaceutical Formulation)

- Solid dispersions of the compound with pharmaceutically acceptable carriers such as microcrystalline cellulose (MCC), hydroxypropyl methylcellulose (HPMC), or silicon dioxide have been developed.

Two main methods are used:

Fusion method: Melting the compound with the carrier at elevated temperature followed by cooling to solidify.

Solvent method: Dissolving both compound and carrier in a suitable solvent, then removing the solvent by evaporation or drying.

These solid dispersions improve the compound's solubility and bioavailability.

Research Findings and Characterization

- Crystalline forms of tert-butyl (2R,5R)-5-amino-1,6-diphenylhexan-2-yl-carbamate hydrochloride have been characterized by powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

- PXRD patterns confirm the crystalline nature and purity of intermediates and final products.

- DSC analysis provides melting points and thermal stability data critical for process optimization.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Protection of diamine | DIBOC, triethylamine, methanol | tert-butyl (2R,5R)-5-amino-1,6-diphenylhexan-2-yl carbamate |

| 2 | Carbamate formation via haloformate reaction | Thiazol-5-ylmethyl chloroformate, base, solvent | Thiazol-5-ylmethyl carbamate intermediate |

| 3 | Deprotection and salt formation | HCl in organic solvent or aqueous media | This compound |

| 4 | Preparation of solid dispersions (optional) | MCC, HPMC, silicon dioxide; fusion or solvent method | Solid dispersions with improved pharmaceutical properties |

Notes on Process Optimization

- Use of antioxidants such as L-ascorbic acid can inhibit impurity formation (e.g., N-oxide impurities) during synthesis.

- Choice of base and solvent critically affects yield and purity.

- Crystallization conditions influence the final compound's polymorphic form, impacting stability and solubility.

Q & A

Q. What are the recommended synthetic routes for Thiazol-5-ylmethyl ((2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate hydrochloride, and how can stereochemical integrity be maintained during synthesis?

Answer: A multi-step synthesis is typically employed, starting with the preparation of the (2R,5R)-5-amino-1,6-diphenylhexan-2-yl backbone via enantioselective catalysis or chiral pool synthesis. The thiazole ring can be introduced through [3+2] cycloaddition using trimethylsilyl azide and dibutyltin oxide under reflux conditions, as demonstrated in tetrazole-oxazole syntheses . To preserve stereochemistry, use chiral HPLC or polarimetry for intermediate verification. Protecting groups (e.g., Boc for amines) and low-temperature reactions minimize racemization .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:

- HPLC-MS : Quantifies purity and detects by-products (e.g., diastereomers or hydrolyzed carbamate) .

- NMR (¹H, ¹³C, 2D-COSY) : Confirms stereochemistry and connectivity, particularly for the thiazole and carbamate moieties .

- X-ray crystallography : Resolves absolute configuration of the (2R,5R) stereocenters .

- IR spectroscopy : Validates carbamate C=O and N-H stretches (~1700 cm⁻¹ and ~3300 cm⁻¹) .

Q. How should stability studies be designed to assess degradation pathways under varying storage conditions?

Answer: Conduct accelerated stability testing at 40°C/75% RH (ICH Q1A guidelines) with periodic sampling. Monitor hydrolysis of the carbamate group via HPLC and pH-dependent degradation (e.g., acidic/basic buffers). Use mass spectrometry to identify degradation products, such as free amine or thiazole-ring oxidation derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaling up synthesis while minimizing by-products?

Answer: Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers for side reactions (e.g., tetrazole dimerization, observed in [3+2] cycloadditions ). Pair this with machine learning to screen solvent systems (e.g., THF vs. DMF) and catalysts (e.g., tin oxides) that suppress by-product formation. Experimental validation via DoE (Design of Experiments) can refine parameters like temperature and stoichiometry .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Answer:

- Assay standardization : Normalize protocols for cell lines, pH, and incubation times (e.g., pH-dependent antimicrobial activity noted in tetrazole derivatives ).

- Metabolite profiling : Use LC-MS to detect intracellular degradation products that may interfere with activity .

- Target engagement studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm direct binding vs. off-target effects .

Q. How can enantiomeric excess (ee) be improved during asymmetric synthesis of the (2R,5R)-configured backbone?

Answer:

- Chiral auxiliaries : Temporarily introduce a removable chiral group (e.g., Evans oxazolidinones) to enforce stereochemistry during alkylation steps .

- Dynamic kinetic resolution : Use enzymes (e.g., lipases) or transition-metal catalysts to favor the desired diastereomer .

- In-line monitoring : Implement PAT (Process Analytical Technology) with real-time Raman spectroscopy to adjust reaction parameters dynamically .

Q. What methodologies are effective in analyzing the compound’s membrane permeability for CNS-targeted applications?

Answer:

- PAMPA-BBB assay : Predicts blood-brain barrier penetration using artificial membranes .

- MD simulations : Model interactions with lipid bilayers to identify structural modifications (e.g., logP optimization) that enhance permeability .

- Caco-2 cell monolayers : Quantify apical-to-basolateral transport and efflux ratios to assess P-gp substrate potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.